
(R)-1,1'-binaphthyl-2,2'-disulfonamide
Overview
Description
(R)-1,1'-Binaphthyl-2,2'-disulfonamide is a chiral binaphthyl derivative featuring two sulfonamide groups at the 2 and 2' positions of the naphthalene rings. This compound is structurally derived from (R)-1,1'-binaphthyl-2,2'-diamine (CAS RN: 18741-85-0, BP 1914), a precursor widely used in asymmetric catalysis and ligand synthesis . The disulfonamide modification enhances its ability to act as a ligand in metal-catalyzed reactions, particularly in asymmetric transfer hydrogenation (ATH) of ketones, where its rigid binaphthyl backbone and sulfonamide substituents enable precise stereochemical control .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-binaphthyl-2,2’-disulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,1’-binaphthyl, which can be obtained through various methods, including the Suzuki coupling reaction.
Sulfonation: The binaphthyl compound is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide to introduce sulfonic acid groups at the 2,2’ positions.
Amidation: The sulfonic acid groups are subsequently converted to sulfonamide groups through a reaction with ammonia or primary amines under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1,1’-binaphthyl-2,2’-disulfonamide may involve large-scale sulfonation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1,1’-binaphthyl-2,2’-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
®-1,1’-binaphthyl-2,2’-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound serves as a chiral selector in chromatographic techniques, aiding in the separation of enantiomers.
Industry: The compound is utilized in the production of chiral materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of ®-1,1’-binaphthyl-2,2’-disulfonamide involves its interaction with molecular targets through its chiral centers. The specific spatial arrangement of the atoms allows it to bind selectively to chiral receptors or enzymes, influencing various biochemical pathways. The sulfonamide groups can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₁₆N₂O₄S₂
- CAS RN : 1187629-41-9 (R-enantiomer)
- Purity : ≥95% (commercially available in 1g quantities)
- Applications : Asymmetric catalysis, chiral ligand synthesis, and enantioselective transformations .
Comparison with Structurally Similar Compounds
Core Binaphthyl Derivatives
(R)-1,1'-Binaphthyl-2,2'-Diamine (BP 1914)
- CAS RN : 18741-85-0
- Role : A precursor for synthesizing disulfonamide and other binaphthyl ligands.
- Comparison : Unlike the disulfonamide derivative, the diamine lacks sulfonyl groups, reducing its electron-withdrawing effects and altering its coordination behavior. This makes it less effective in stabilizing metal complexes for ATH but more versatile for synthesizing diverse ligand architectures (e.g., diamidophosphites) .
(R)-1,1'-Binaphthyl-2,2'-Diol (BINOL, BP 1915)
- CAS RN : 18531-94-7
- Role : A benchmark chiral auxiliary in asymmetric catalysis.
- Comparison: BINOL’s hydroxyl groups enable hydrogen bonding and Brønsted acidity, whereas the disulfonamide’s sulfonyl groups provide stronger electron-withdrawing effects and larger steric bulk. BINOL excels in Brønsted acid catalysis, while the disulfonamide is superior in transition-metal catalysis due to its chelating capacity .
Sulfonamide-Modified Binaphthyl Compounds
(R)-1,1'-Binaphthyl-2,2'-Diamine-Monosulfonamide (L1)
- Synthesis : Derived from (R)-1,1'-binaphthyl-2,2'-diamine and one equivalent of sulfonyl chloride .
- Comparison: The monosulfonamide (L1) forms a five-membered chelate ring with metals, while the disulfonamide (L2) forms a six-membered ring. This difference impacts enantioselectivity in ATH; L2 achieves higher yields (up to 92%) and enantiomeric excess (ee) values (>99%) compared to L1 (ee ~85%) due to enhanced rigidity and steric control .
(R)-1,1'-Binaphthyl-2,3'-Diyl Bis(4-Methylbenzenesulfonate) (BP 1916)
- CAS RN : 137568-37-7
- Role : A sulfonate ester derivative used in nucleophilic substitution reactions.
- Comparison : The sulfonate groups are less electron-withdrawing than sulfonamides, making BP 1916 more reactive in SN2 reactions but less effective as a ligand in asymmetric catalysis.
Electronic and Steric Modifications
Diamidophosphites Based on Binaphthyl Backbone
- Example : Ligands synthesized from (R)-1,1'-binaphthyl-2,2'-diamine and phosphite groups .
- Comparison : Diamidophosphites exhibit stronger π-acceptor properties than sulfonamides, favoring electron-rich metal centers (e.g., Rh or Ir). However, they show lower enantioselectivity in hydrogenation of unfunctionalized alkenes compared to disulfonamide-derived ligands .
(R)-[1,1'-Binaphthalene]-2,2'-Diylbis(Trifluoromethanesulfonate)
- CAS RN : 126613-06-7
- Role : A triflate derivative used in cross-coupling reactions.
- Comparison : The triflate groups are superior leaving groups compared to sulfonamides, enabling efficient C–C bond formation. However, they lack the chiral induction capabilities of disulfonamides in catalysis.
Data Table: Comparative Analysis of Binaphthyl Derivatives
Research Findings and Industrial Relevance
- Asymmetric Catalysis: The disulfonamide’s six-membered chelate ring enhances stereocontrol in ATH, outperforming monosulfonamide and diamine-based ligands .
- Commercial Availability : (R)-1,1'-binaphthyl-2,2'-disulfonamide is readily available at ≥95% purity, facilitating industrial-scale asymmetric syntheses .
- Synthetic Flexibility : Derivatives like BP 1916 (sulfonate ester) and triflates highlight the binaphthyl backbone’s adaptability, though their applications diverge from catalysis to reactive intermediates .
Biological Activity
(R)-1,1'-binaphthyl-2,2'-disulfonamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique binaphthyl structure, which contributes to its chiral properties and biological interactions. The sulfonamide groups enhance its solubility and reactivity, making it a versatile compound in pharmaceutical applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.
- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis.
- Anticancer Activity : The compound has shown promise in cancer research by inducing apoptosis in cancer cells and inhibiting tumor growth. It targets specific signaling pathways associated with cell proliferation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of this compound against various cancer cell lines. The compound exhibited an IC50 value ranging from 5 to 15 µM across different types of cancer cells. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.
Antimicrobial Efficacy
Research conducted on the antimicrobial properties revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. This suggests potential applications in treating bacterial infections.
Table 1: Biological Activities of this compound
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (R)-1,1'-binaphthyl-2,2'-disulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sulfonylation of (R)-1,1'-binaphthyl-2,2'-diamine with sulfonyl chlorides under controlled conditions. A multistep approach starting from BINOL (1,1'-bi-2-naphthol) derivatives is common. For example, (R)-1,1'-binaphthyl-2,2'-diamine can be reacted with sulfonyl chlorides in anhydrous dichloromethane or THF, using a base like triethylamine to scavenge HCl . Reaction optimization includes:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Stoichiometry : A 2:1 molar ratio of sulfonyl chloride to diamine ensures complete disubstitution.
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures yields high-purity products (>95%) .
Q. What safety precautions are critical when handling this compound?
This compound is flagged with a danger symbol (!) due to potential irritancy. Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles during weighing or reactions .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption or oxidation .
Q. How can researchers validate the enantiomeric purity and structural integrity of this compound?
- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase to confirm enantiopurity (>99% ee) .
- Spectroscopic characterization :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.3 ppm) and sulfonamide NH (δ 10.4–10.6 ppm, D₂O-exchangeable) .
- IR spectroscopy : Confirm sulfonamide S=O stretches at 1345 cm⁻¹ and 1163 cm⁻¹ .
- Mass spectrometry : ESI-MS or EI-MS should show the molecular ion peak ([M+H]⁺) at m/z 717 for disulfonamide derivatives .
Advanced Research Questions
Q. How does the N–N torsion angle in binaphthyl-disulfonamide ligands influence enantioselectivity in asymmetric catalysis?
The N–N torsion angle in the sulfonamide moiety dictates the spatial arrangement of coordinating groups, impacting metal-ligand complex geometry. For example:
- Smaller torsion angles (<30°) enhance rigidity, favoring high enantioselectivity (e.g., >90% ee) in asymmetric transfer hydrogenation (ATH) of ketones .
- Bis(sulfonamide) ligands (L2) with C₂ symmetry show superior stereocontrol compared to monosulfonamide analogs (L1) due to reduced conformational flexibility .
- Computational modeling : DFT studies (B3LYP/6-31G*) can predict optimal torsion angles for target substrates .
Q. What role does the binaphthyl backbone play in designing chiral catalysts for hydrogenation reactions?
The binaphthyl scaffold provides:
- Axial chirality : The (R)-configuration induces a defined helical structure, critical for asymmetric induction in Rh- or Ru-catalyzed hydrogenations .
- Electronic tuning : Electron-withdrawing sulfonamide groups enhance metal-ligand orbital overlap, stabilizing transition states (e.g., in Noyori-type catalysts) .
- Case study : In ATH of acetophenone derivatives, (R)-binaphthyl-disulfonamide-Ru complexes achieve turnover frequencies (TOF) >500 h⁻¹ with 95% ee .
Q. How can researchers resolve conflicting data on catalytic performance between structurally similar sulfonamide ligands?
- Systematic variation : Compare monosulfonamide (L1) vs. bis(sulfonamide) (L2) ligands in identical reaction conditions (e.g., 50°C, 20 bar H₂, isopropanol solvent) .
- Kinetic profiling : Monitor reaction progress via GC or in-situ IR to identify rate-determining steps influenced by ligand structure .
- Cross-validation : Reproduce experiments with alternative substrates (e.g., α,β-unsaturated ketones) to assess ligand generality .
Properties
IUPAC Name |
1-(2-sulfamoylnaphthalen-1-yl)naphthalene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S2/c21-27(23,24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)28(22,25)26/h1-12H,(H2,21,23,24)(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMEMIQVSTVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S(=O)(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245748-66-6, 1187629-41-9 | |
Record name | 1245748-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1187629-41-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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